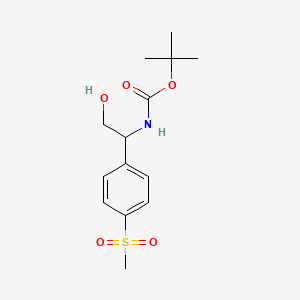
Tert-butyl (2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and a methanesulfonylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-1-(4-methanesulfonylphenyl)ethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a methyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group in peptide synthesis to protect amine functionalities.
- Employed in the synthesis of complex organic molecules due to its stability and ease of removal.
Biology:
- Studied for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.
Medicine:
- Investigated for its potential use in developing prodrugs that can be activated in specific biological environments.
Industry:
- Used in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate involves its ability to form stable covalent bonds with amine groups. This property makes it an effective protecting group in organic synthesis. The compound can be selectively removed under mild acidic or basic conditions, allowing for the controlled release of the protected amine.
Comparaison Avec Des Composés Similaires
- tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
Comparison:
- tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate is unique due to the presence of the methanesulfonylphenyl group, which imparts distinct chemical properties.
- tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate has additional hydroxymethyl groups, making it more hydrophilic.
- tert-butyl N-(4-hydroxycyclohexyl)carbamate contains a cyclohexyl group, which affects its steric properties and reactivity.
This detailed article provides a comprehensive overview of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H21NO5S |
|---|---|
Poids moléculaire |
315.39 g/mol |
Nom IUPAC |
tert-butyl N-[2-hydroxy-1-(4-methylsulfonylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)20-13(17)15-12(9-16)10-5-7-11(8-6-10)21(4,18)19/h5-8,12,16H,9H2,1-4H3,(H,15,17) |
Clé InChI |
CECZTCFUFHKCSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


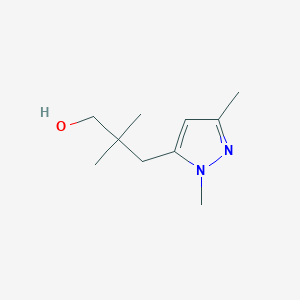
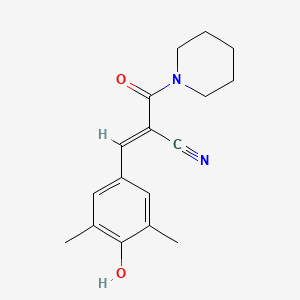
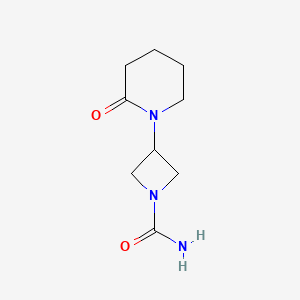
![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
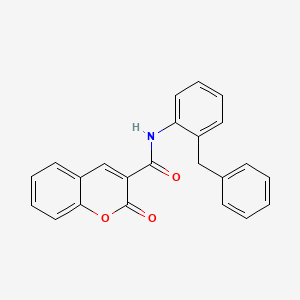
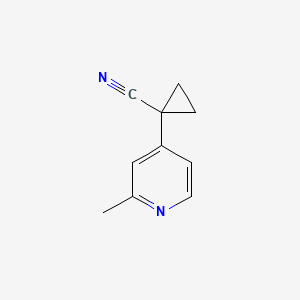
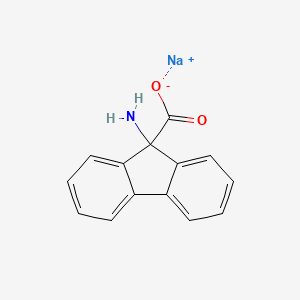
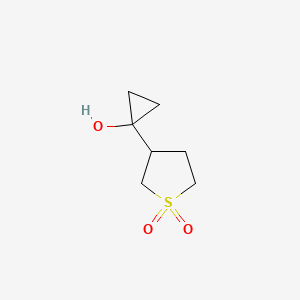
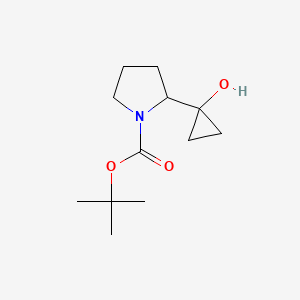

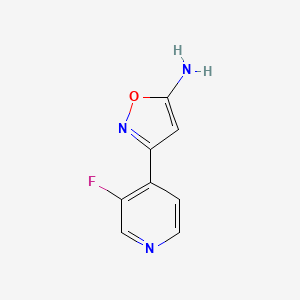
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)

![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)
